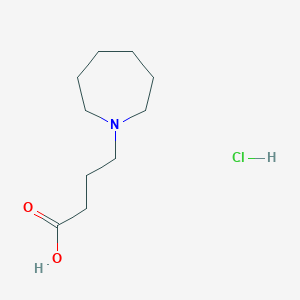
2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride
Übersicht
Beschreibung
2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride, also known as 2-Chloro-6-Piperidin-4-yloxy-Pyridine Dihydrochloride and abbreviated as 2-CPPD, is a highly versatile compound used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 245.98 g/mol and a melting point of 210-212°C. 2-CPPD has a wide range of applications in both organic and inorganic chemistry, and it is a useful reagent in the synthesis of many compounds.
Wissenschaftliche Forschungsanwendungen
Neutron Capture Therapy
Boron-containing compounds like 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride are explored for their use in neutron capture therapy, a type of cancer treatment. The boron isotope (^10B) captures neutrons and undergoes nuclear reactions that are lethal to cancer cells .
Organic Synthesis
In organic chemistry, this compound can be used as a building block for synthesizing various organic molecules. Its reactive sites allow for multiple types of chemical reactions, making it a versatile reagent in the synthesis of complex organic compounds .
Boron Chemistry
The compound’s boron-related properties are of interest in the field of boron chemistry. It can be used to study boron-containing compounds’ stability, reactivity, and potential applications in creating new materials or chemical processes .
Pharmacology
Researchers are interested in the pharmacological applications of this compound, particularly its role in the development of new medications. Its interactions with biological systems could lead to the discovery of novel therapeutic agents .
Drug Delivery Systems
The compound’s structure may be useful in the development of drug delivery systems. Its ability to bind to other molecules could be harnessed to transport drugs to specific sites within the body, increasing the efficacy and reducing side effects .
Eigenschaften
IUPAC Name |
2-chloro-6-piperidin-4-yloxypyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.2ClH/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8;;/h1-3,8,12H,4-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEJOOLNDYXXCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC(=CC=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695955 | |
| Record name | 2-Chloro-6-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride | |
CAS RN |
944390-75-4 | |
| Record name | 2-Chloro-6-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2-Dimethyl-1-{2-methyl-octahydropyrrolo[2,3-c]pyrrol-1-yl}propan-1-one](/img/structure/B1452220.png)

![1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine](/img/structure/B1452222.png)
![3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1452225.png)


![N-[(2-fluorophenyl)methyl]oxan-4-amine](/img/structure/B1452230.png)



